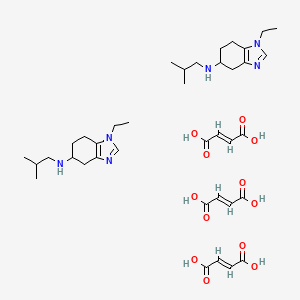![molecular formula C72H123O3P B12694140 tris[2,6-di(nonyl)phenyl] phosphite CAS No. 71302-73-3](/img/structure/B12694140.png)
tris[2,6-di(nonyl)phenyl] phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2,6-di(nonyl)phenyl] phosphite, also known as tris(nonylphenyl) phosphite, is a chemical compound with the molecular formula C45H69O3P. It is primarily used as an antioxidant and stabilizer in various industrial applications. This compound helps improve the performance and longevity of materials by decomposing hydroperoxides and enhancing thermal stability.
準備方法
Synthetic Routes and Reaction Conditions
Tris[2,6-di(nonyl)phenyl] phosphite is synthesized through the reaction of nonylphenol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
3C9H19C6H4OH+PCl3→(C9H19C6H4O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and phosphorus trichloride are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Tris[2,6-di(nonyl)phenyl] phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tris(nonylphenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form nonylphenol and phosphorous acid.
Substitution: It can participate in substitution reactions where the nonylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the nonylphenyl groups.
Major Products
Oxidation: Tris(nonylphenyl) phosphate.
Hydrolysis: Nonylphenol and phosphorous acid.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
Tris[2,6-di(nonyl)phenyl] phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers such as polyethylene and polyamide.
Biology: Employed in the stabilization of biological samples and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their thermal and oxidative stability.
作用機序
The primary mechanism by which tris[2,6-di(nonyl)phenyl] phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides formed during the oxidation of polymers, thereby preventing further degradation. The compound acts by donating electrons to neutralize free radicals, which are highly reactive species that can cause significant damage to materials.
類似化合物との比較
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Triphenyl phosphite
- Tris(4-nonylphenyl) phosphite
Uniqueness
Tris[2,6-di(nonyl)phenyl] phosphite is unique due to its specific structure, which provides excellent thermal stability and antioxidant properties. Compared to other similar compounds, it offers superior performance in stabilizing polymers and preventing oxidative degradation. Its long nonyl chains contribute to its effectiveness in various industrial applications.
特性
CAS番号 |
71302-73-3 |
|---|---|
分子式 |
C72H123O3P |
分子量 |
1067.7 g/mol |
IUPAC名 |
tris[2,6-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-52-64-58-49-59-65(53-44-38-32-26-20-14-8-2)70(64)73-76(74-71-66(54-45-39-33-27-21-15-9-3)60-50-61-67(71)55-46-40-34-28-22-16-10-4)75-72-68(56-47-41-35-29-23-17-11-5)62-51-63-69(72)57-48-42-36-30-24-18-12-6/h49-51,58-63H,7-48,52-57H2,1-6H3 |
InChIキー |
NUXKQWGPOCWAKF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=CC=C1)CCCCCCCCC)OP(OC2=C(C=CC=C2CCCCCCCCC)CCCCCCCCC)OC3=C(C=CC=C3CCCCCCCCC)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


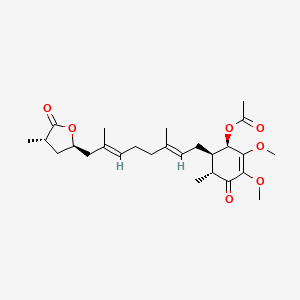
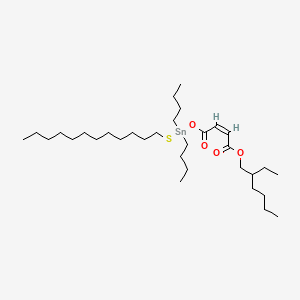
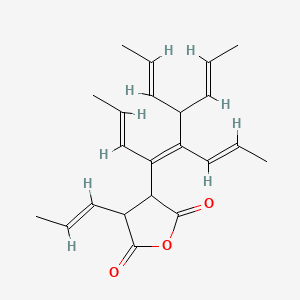

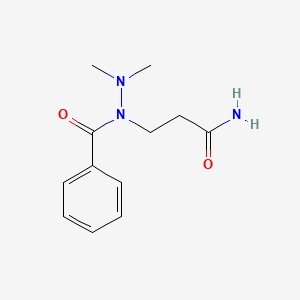
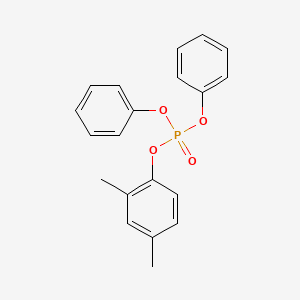
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
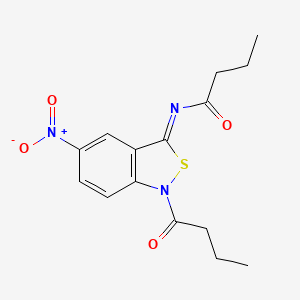

![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
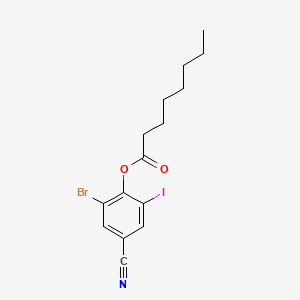
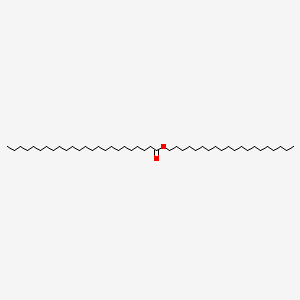
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
